Stéaroyl-2-lactylate de calcium

Vue d'ensemble

Description

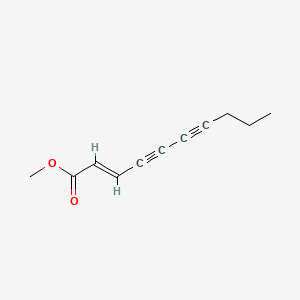

Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt, also known as Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt, is a useful research compound. Its molecular formula is C24H44CaO6 and its molecular weight is 468.7 g/mol. The purity is usually 95%.

The exact mass of the compound Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in hot water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrie alimentaire : émulsification et stabilisation

Le stéaroyl-2-lactylate de calcium (CSL) est largement utilisé comme émulsifiant et stabilisateur dans l’industrie alimentaire. Il contribue à maintenir la dispersion homogène de liquides non miscibles, améliore la texture et prolonge la durée de conservation des produits . Sa capacité émulsifiante élevée est attribuée à sa tête chargée hydrophile et à sa longue queue hydrocarbonée hydrophobe, ce qui le rend idéal pour les produits de boulangerie, les produits laitiers et les desserts.

Chimie analytique : méthodes chromatographiques

En chimie analytique, le CSL est analysé par chromatographie liquide haute performance (HPLC) et par chromatographie en phase gazeuse (GC). Une étude a mis en place une méthode analytique pour le CSL en Corée, développant de nouvelles méthodes HPLC et GC qui ont montré une grande précision et une grande exactitude, pouvant être appliquées à de nombreux échantillons alimentaires pour déterminer le niveau de CSL .

Sciences de l’environnement : biodégradabilité

Le CSL est reconnu pour sa biodégradabilité, ce qui en fait un additif respectueux de l’environnement. Il est généralement fabriqué à partir de matières premières biorenouvelables, ce qui contribue aux pratiques durables dans la production chimique .

Science réglementaire : approbation des additifs alimentaires

Le CSL a été évalué et approuvé par des organismes de réglementation tels que la FDA et l’EFSA. Il doit respecter des réglementations spécifiques, telles que le 21 CFR 172.844 aux États-Unis et le règlement (CE) no 96/77 dans l’UE, garantissant sa sécurité et sa conformité en tant qu’additif alimentaire .

Science alimentaire : conditionnement de la pâte

Dans le domaine de la science alimentaire, le CSL est utilisé comme conditionneur de pâte. Il renforce la pâte, retient les gaz pendant la cuisson et contribue au volume et à la texture du produit final. Cette application est essentielle pour la qualité du pain et des autres produits de boulangerie .

Science nutritionnelle : apport journalier admissible

Le Comité mixte FAO/OMS d’experts sur les additifs alimentaires (JECFA) a établi un apport journalier admissible (AJI) pour le CSL, garantissant que son utilisation dans les produits alimentaires ne présente pas de risques pour la santé des consommateurs .

Mécanisme D'action

Calcium stearoyl-2-lactylate, also known as Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt, is a versatile food additive. It is non-toxic, biodegradable, and typically manufactured using biorenewable feedstocks .

Target of Action

The primary target of Calcium stearoyl-2-lactylate (CSL) is the starch in food products . It interacts with the starch granules, affecting their swelling and solubilization .

Mode of Action

CSL acts as an emulsifier and stabilizer in food products . It reduces the swelling and solubilization of starch granules . This interaction helps to improve the texture of the food product and makes it more pliable and easier to work with .

Biochemical Pathways

It is known that csl impacts thestarch gelatinization process . By reducing starch granule swelling and solubilization, CSL can help retard the firmness of starch gels .

Pharmacokinetics

As a food additive, it is generally recognized as safe (gras) by the fda .

Result of Action

The action of CSL results in improved mixing tolerance and dough development time , better gas retention , increased loaf volume , enhanced texture and crust tenderness , as well as shelf life extension .

Action Environment

The efficacy and stability of CSL can be influenced by environmental factors such as pH and temperature . It is slightly soluble in hot water and can be easily hydrolyzed under strong acid or strong alkali conditions . Therefore, the environment in which CSL is used should be carefully controlled to ensure its effectiveness.

Analyse Biochimique

Biochemical Properties

Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with lipase enzymes, which catalyze the hydrolysis of fats. The interaction between octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt and lipase enzymes results in the breakdown of lipid molecules, facilitating various metabolic processes. Additionally, this compound can bind to specific protein receptors on cell membranes, influencing cellular signaling pathways and metabolic activities .

Cellular Effects

The effects of octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit certain signaling pathways, leading to changes in gene expression and protein synthesis. These changes can affect various cellular processes, such as cell growth, differentiation, and apoptosis. Moreover, octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt can alter cellular metabolism by affecting the activity of metabolic enzymes and the availability of substrates .

Molecular Mechanism

At the molecular level, octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular function and metabolic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt can result in alterations in cellular function, including changes in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit significant biological activity, including potential toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular stress, inflammation, and other adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in scientific research and potential therapeutic applications .

Metabolic Pathways

Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can participate in lipid metabolism by interacting with lipase enzymes and other metabolic proteins. These interactions can affect the breakdown and synthesis of lipid molecules, influencing overall metabolic activities. Additionally, octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt can modulate the activity of metabolic pathways related to energy production and storage .

Transport and Distribution

The transport and distribution of octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall biological effects, including its impact on cellular metabolism and signaling pathways .

Subcellular Localization

The subcellular localization of octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic activities. Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules, including enzymes and receptors, modulating its overall biological effects .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, calcium salt can be achieved through a multi-step process involving the esterification of octadecanoic acid with 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl alcohol, followed by the addition of calcium hydroxide to form the calcium salt.", "Starting Materials": [ "Octadecanoic acid", "2-(1-carboxyethoxy)-1-methyl-2-oxoethyl alcohol", "Calcium hydroxide" ], "Reaction": [ "Step 1: Esterification of octadecanoic acid with 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl alcohol using a strong acid catalyst such as sulfuric acid or hydrochloric acid.", "Step 2: Purification of the ester product through distillation or recrystallization.", "Step 3: Addition of calcium hydroxide to the purified ester product to form the calcium salt.", "Step 4: Filtration and drying of the calcium salt product." ] } | |

Numéro CAS |

5793-94-2 |

Formule moléculaire |

C24H44CaO6 |

Poids moléculaire |

468.7 g/mol |

Nom IUPAC |

calcium;2-(2-octadecanoyloxypropanoyloxy)propanoate |

InChI |

InChI=1S/C24H44O6.Ca/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27); |

Clé InChI |

BZIFRWUXIYDWJP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Ca+2] |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Ca] |

| 5793-94-2 | |

Description physique |

White or slightly yellowish powder or brittle solid with a characteristic odou |

Numéros CAS associés |

25383-99-7 (hydrochloride salt) |

Solubilité |

Slightly soluble in hot wate |

Synonymes |

calcium stearoyl-2-lactylate sodium stearoyllactylate stearoyl-2-lactylic acid stearoyl-2-lactylic acid, sodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Naphthalenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B1212853.png)

![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1212860.png)

![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)

![3,7-Dimethyl-1-(phenylmethyl)-8-[(phenylmethyl)amino]purine-2,6-dione](/img/structure/B1212870.png)